REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[C:19]3[C:14](=[CH:15][C:16]([O:21][CH3:22])=[C:17]([OH:20])[CH:18]=3)[N:13]=[CH:12][N:11]=2)[CH:5]=[CH:6][C:7]=1[F:8].C([O-])([O-])=O.[K+].[K+].Br[CH2:30][CH2:31][CH2:32][Cl:33].CN(C=O)C>O>[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[C:19]3[C:14](=[CH:15][C:16]([O:21][CH3:22])=[C:17]([O:20][CH2:30][CH2:31][CH2:32][Cl:33])[CH:18]=3)[N:13]=[CH:12][N:11]=2)[CH:5]=[CH:6][C:7]=1[F:8] |f:1.2.3|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1F)NC1=NC=NC2=CC(=C(C=C12)O)OC
|
Name
|
|
Quantity
|
10.37 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 40° C. for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filter residue was purified by a silica gel column chromatography (eluting agent: EA)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1F)NC1=NC=NC2=CC(=C(C=C12)OCCCCl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.05 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |